L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)-
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Overview
Description
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- is a specific peptide sequence derived from the lac repressor protein, which is a key component in the regulation of the lac operon in Escherichia coli. The lac repressor protein binds to the operator region of the lac operon, inhibiting the transcription of downstream genes involved in lactose metabolism. The fragment 33-38, consisting of the amino acids Lys-Arg-Glu-Lys-Val, plays a crucial role in the binding and regulatory functions of the lac repressor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study the effects on the peptide’s function.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and coupling reagents used in SPPS.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .
Scientific Research Applications
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- has several applications in scientific research:
Gene Regulation Studies: Used to study the mechanisms of gene repression and activation in prokaryotic systems.
Protein-DNA Interactions: Helps in understanding how proteins interact with DNA at the molecular level.
Synthetic Biology: Employed in the design of synthetic gene circuits and regulatory networks.
Drug Development: Investigated as a potential target for developing new antibiotics that disrupt bacterial gene regulation
Mechanism of Action
The mechanism of action of L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- involves its binding to the operator region of the lac operon. This binding prevents RNA polymerase from accessing the promoter region, thereby inhibiting the transcription of downstream genes. The binding is highly specific and involves interactions between the amino acid residues of the fragment and the DNA bases .
Comparison with Similar Compounds
Similar Compounds
Lac repressor fragment 1-32: Another fragment of the lac repressor protein with different regulatory functions.
Trp repressor: A similar repressor protein involved in the regulation of the tryptophan operon in .
AraC protein: A regulatory protein involved in the arabinose operon in Escherichia coli.
Uniqueness
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- is unique due to its specific role in binding to the operator region of the lac operon and its involvement in the precise regulation of lactose metabolism. Its sequence and structure are optimized for high-affinity binding, making it a valuable tool for studying gene regulation .
Properties
CAS No. |
78228-88-3 |
---|---|
Molecular Formula |
C32H61N11O10 |
Molecular Weight |
759.9 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H61N11O10/c1-17(2)24(31(52)53)42-29(50)20(10-5-7-15-34)39-28(49)22(12-13-23(45)46)40-27(48)21(11-8-16-38-32(36)37)41-30(51)25(18(3)44)43-26(47)19(35)9-4-6-14-33/h17-22,24-25,44H,4-16,33-35H2,1-3H3,(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,47)(H,45,46)(H,52,53)(H4,36,37,38)/t18-,19+,20+,21+,22+,24+,25+/m1/s1 |
InChI Key |
QXFXVXOBAZENRA-BXZPNGIOSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
KTREKV |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
lac repressor fragment 33-38 LRF 33-38 Lys-Arg-Glu-Lys-Val |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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